molecular formula C12H9NO2 B14712641 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide CAS No. 15138-44-0

1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide

Cat. No.: B14712641
CAS No.: 15138-44-0
M. Wt: 199.20 g/mol
InChI Key: MNQCQLSQQRQAGU-UHFFFAOYSA-N
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Description

1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide is an organic compound with the molecular formula C12H9NO2. It is also known by other names such as 1-Cyano-2-methoxynaphthalene and 2-Methoxy-1-naphthalenecarbonitrile . This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields.

Preparation Methods

The synthesis of 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide typically involves the reaction of 2-methoxy-1-naphthalenecarbonitrile with an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxynaphthalene-1-carbonitrile oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQCQLSQQRQAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#[N+][O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459056
Record name 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15138-44-0
Record name 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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